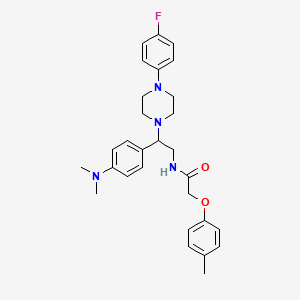
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C29H35FN4O2 and its molecular weight is 490.623. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dimethylamino group, a piperazine moiety, and a p-tolyloxy acetamide fragment, which contribute to its pharmacological profile.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- Monoamine Oxidase (MAO) Inhibition : Compounds containing piperazine and dimethylamino groups have shown inhibitory effects on MAO enzymes, which are critical in the metabolism of neurotransmitters. For instance, certain derivatives have demonstrated selective inhibition of MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Activity : The presence of lipophilic groups in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy. Studies have shown that modifications in the piperazine ring can significantly influence activity against pathogens such as Mycobacterium tuberculosis .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| MAO-B Inhibition | IC50 (µM) | 0.013 | |
| Antimicrobial Efficacy | MIC (µM) | < 3.80 (against Mtb) | |
| Cytotoxicity | L929 Cell Line | No significant toxicity |
Case Studies
- Neurodegenerative Disorders : A study evaluated the effects of related compounds on MAO-B inhibition and found that specific derivatives exhibited high selectivity and low cytotoxicity in healthy cell lines. This suggests their potential as therapeutic agents for neurodegenerative conditions .
- Antituberculosis Activity : Another investigation focused on derivatives of piperazine compounds, revealing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain structural modifications led to enhanced lipophilicity and improved interaction with bacterial ATP synthase, which is crucial for energy production in bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several factors:
- Substituents on the Piperazine Ring : Variations in substituents can alter the lipophilicity and electronic properties, affecting both enzyme inhibition and antimicrobial activity.
- Dimethylamino Group Positioning : The positioning of the dimethylamino group has been correlated with increased potency against MAO-B, indicating that steric and electronic factors play a significant role in the compound's efficacy .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-22-4-14-27(15-5-22)36-21-29(35)31-20-28(23-6-10-25(11-7-23)32(2)3)34-18-16-33(17-19-34)26-12-8-24(30)9-13-26/h4-15,28H,16-21H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSADFXTJQPQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













